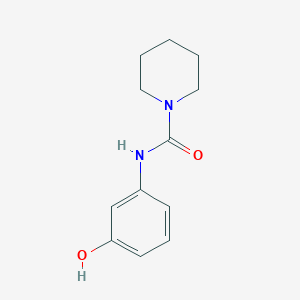

N-(3-hydroxyphenyl)piperidine-1-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-hydroxyphenyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-11-6-4-5-10(9-11)13-12(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8H2,(H,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFZQVUNRALCDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)NC2=CC(=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Piperidine and Carboxamide Chemical Scaffolds

The foundational structure of N-(3-hydroxyphenyl)piperidine-1-carboxamide is built upon a piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom. This scaffold is one of the most ubiquitous in medicinal chemistry, valued for its ability to introduce a three-dimensional character to a molecule, which can be crucial for optimizing interactions with biological targets. nih.gov The piperidine ring can adopt various conformations, with the chair form being the most stable, allowing for precise spatial orientation of substituents. Its nitrogen atom can act as a basic center, influencing physicochemical properties such as solubility and the ability to form salts, which are important for drug formulation.

The carboxamide group (-C(=O)N-) is another cornerstone of medicinal chemistry, known for its metabolic stability and its capacity to participate in hydrogen bonding as both a donor and an acceptor. This dual nature allows it to form strong and specific interactions with biological macromolecules like proteins and enzymes, often playing a critical role in a drug's mechanism of action. The planarity of the amide bond also imparts a degree of rigidity to the molecular structure, which can be advantageous in drug design.

The combination of a piperidine ring and a carboxamide linker in this compound creates a molecular framework that is both versatile and privileged in drug discovery. The 3-hydroxyphenyl substituent is also of particular interest, as the phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, and its position on the phenyl ring can influence electronic properties and metabolic stability.

Historical Trajectory and Academic Significance of Analogous Chemical Entities

The academic and industrial interest in compounds bearing the piperidine-carboxamide scaffold is well-established, with a rich history of development leading to clinically significant molecules. A notable area of research has been in the field of neuroscience, particularly concerning opioid receptor modulation. For instance, the N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine class of compounds has been extensively studied as pure opioid receptor antagonists. nih.govwustl.edu This lineage of research underscores the importance of the 3-hydroxyphenylpiperidine core in designing ligands that interact with opioid receptors. The carboxamide moiety, in some cases, has been shown to be a good bioisostere of the phenolic hydroxyl group, further highlighting the versatile nature of this scaffold in modulating biological activity. nih.gov

Beyond opioid receptors, piperidine-carboxamide derivatives have been investigated for a wide array of other biological targets. Research into N-arylpiperidine-3-carboxamide derivatives has identified compounds that induce a senescence-like phenotype in melanoma cells, suggesting potential applications in oncology. acs.orgacs.org In these studies, the stereochemistry of the piperidine (B6355638) ring and the nature of the substituents on the aryl and carboxamide moieties were found to be critical for activity.

Furthermore, piperidine carboxamides have been explored as calpain inhibitors, with potential therapeutic applications in neurodegenerative disorders, and as anti-osteoporosis agents targeting cathepsin K. nih.govmdpi.com The synthesis and biological evaluation of various piperidine-4-carboxamide derivatives have also revealed activities such as dopamine (B1211576) reuptake inhibition and analgesia. researchgate.net These examples from the scientific literature firmly establish the piperidine-carboxamide framework as a fruitful starting point for the development of novel therapeutics.

Current Research Landscape and Unaddressed Scientific Questions Pertaining to N 3 Hydroxyphenyl Piperidine 1 Carboxamide

Strategic Development of Synthetic Routes to the Core Scaffold

The assembly of this compound can be approached through a convergent synthesis, focusing on the formation of the constituent piperidine and hydroxyphenyl moieties, followed by their linkage via a carboxamide bond.

Formation of the Piperidine Nucleus

The piperidine ring is a ubiquitous feature in many natural products and pharmaceuticals. Its synthesis can be achieved through various established methods, including the hydrogenation of pyridine (B92270) precursors. For substituted piperidines, such as those with methyl groups, more complex strategies are employed. For instance, the synthesis of trans-3,4-dimethylpiperidine intermediates has been accomplished starting from 1,3-dimethyl-4-piperidinone. This process involves a selective dehydration to a tetrahydropyridine, followed by a regio- and stereospecific alkylation.

General strategies for forming substituted piperidines also include intramolecular cyclization reactions. These can be facilitated by various catalysts and reaction conditions, allowing for the construction of diverse piperidine cores that can be later incorporated into the final molecule.

Introduction and Functionalization of the Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is typically introduced by using 3-aminophenol (B1664112) as a starting material. The phenolic hydroxyl group often requires protection during the synthesis to prevent unwanted side reactions. This can be achieved using standard protecting groups that are later removed in the final steps of the synthesis. For example, in the synthesis of related N-arylpiperidines, the hydroxyphenyl moiety is often introduced as a methoxy-substituted phenyl ring, with the demethylation to the free phenol (B47542) being a late-stage transformation.

Alternatively, functionalization of a pre-existing phenyl group on a piperidine scaffold can be achieved through various aromatic substitution reactions, though this is a less common approach for introducing the primary hydroxyl group.

Carboxamide Linkage Formation Techniques

The formation of the carboxamide bond is a critical step in the synthesis of this compound. This can be achieved through several reliable methods. A common approach involves the reaction of 3-aminophenol with a phosgene (B1210022) equivalent, such as triphosgene, to form an intermediate isocyanate or chloroformate. nih.gov This reactive intermediate is then treated with piperidine to form the desired urea (B33335) linkage, which is a type of carboxamide.

Post-Synthetic Derivatization Approaches for this compound Analogues

Once the core scaffold of this compound is synthesized, its structural diversity can be expanded through various post-synthetic modifications. These derivatizations are crucial for fine-tuning the compound's properties.

Regioselective Modifications of the Phenyl Ring System

The electron-rich nature of the hydroxyphenyl ring, activated by the hydroxyl and the nitrogen of the carboxamide, allows for electrophilic aromatic substitution reactions. The directing effects of these substituents generally favor substitution at the ortho and para positions relative to the hydroxyl group.

Halogenation: Regioselective halogenation of N-aryl amides and ureas can be achieved using various reagents and conditions. nih.gov For instance, ortho-halogenation can be accomplished through methods like oxidative halodeboronation, where a directing group guides the halogen to the desired position. nih.gov

Nitration: The nitration of phenolic compounds is a well-established transformation. The regioselectivity of this reaction can be influenced by the reaction conditions, such as the choice of nitrating agent and solvent. nih.govscirp.orgrsc.org For N-(3-hydroxyphenyl) amides, nitration is expected to occur at the positions ortho and para to the hydroxyl group.

| Reaction | Reagents and Conditions | Expected Major Products | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acetonitrile | Mono- and di-brominated derivatives at positions ortho and para to the hydroxyl group. | General methodology for aromatic bromination. |

| Nitration | HNO3, H2SO4, low temperature | Mono-nitrated derivatives at positions ortho and para to the hydroxyl group. | nih.govscirp.orgrsc.org |

Structural Diversification at the Piperidine Nitrogen and Ring Positions

The piperidine ring offers multiple sites for structural modification, allowing for the introduction of various substituents to explore a wider chemical space.

N-Alkylation of the Piperidine Ring: While the piperidine nitrogen in this compound is part of a carboxamide and thus less basic and nucleophilic than a free secondary amine, modifications at this position are conceivable through more complex, multi-step sequences. For instance, cleavage of the carboxamide bond, followed by N-alkylation of the resulting piperidine and subsequent re-formation of the carboxamide linkage with a different N-aryl group would allow for diversification at this position.

Functionalization of the Piperidine Ring: The C-H bonds of the piperidine ring can be functionalized through various modern synthetic methods. Site-selective C-H functionalization can be achieved at the C2, C3, and C4 positions using transition metal catalysis, with the regioselectivity often controlled by the choice of catalyst and directing groups. researchgate.netnih.govresearchgate.net For example, rhodium-catalyzed C-H insertion reactions can be used to introduce new functional groups at specific positions on the piperidine ring. nih.gov

| Position | Modification Strategy | Potential Reagents/Catalysts | Reference |

|---|---|---|---|

| C2 | Directed C-H functionalization | Palladium or Rhodium catalysts | researchgate.netnih.gov |

| C3 | Alkylation of enolates derived from 3-piperidones | LDA, Alkyl halides | General methodology for ketone alkylation. |

| C4 | C-H arylation | Palladium catalysts with specific ligands | acs.org |

Carboxamide N-Substitution and Related Chemical Manipulations

The carboxamide moiety of this compound contains an acidic N-H proton, making it amenable to substitution reactions, primarily N-alkylation and N-arylation. These transformations are crucial for building molecular complexity and exploring the structure-activity relationships of its derivatives.

N-Alkylation: The N-alkylation of the carboxamide can be achieved by first deprotonating the nitrogen with a suitable base, followed by quenching the resulting anion with an alkylating agent. Standard conditions often involve the use of a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF). The choice of base is critical to ensure sufficient deprotonation of the relatively non-acidic carboxamide proton. Weaker bases, such as potassium carbonate (K2CO3), may also be effective, particularly with more reactive alkylating agents like alkyl iodides or bromides. researchgate.net

N-Arylation: The introduction of an aryl group onto the carboxamide nitrogen typically requires metal-catalyzed cross-coupling reactions, as direct nucleophilic substitution on unactivated aryl halides is difficult. The Goldberg and Buchwald-Hartwig amination reactions are prominent methods for this transformation.

The copper-catalyzed Goldberg reaction is a classic method for N-arylation of amides. nih.gov Modern iterations of this reaction employ a copper(I) source, such as CuI, in combination with a ligand and a base. The ligand enhances the solubility and reactivity of the copper catalyst. A variety of ligands have been developed, including amino acids like pipecolinic acid and derivatives of L-proline, which can facilitate the coupling under milder conditions than the original protocol. nih.govresearchgate.net The reaction is typically performed at elevated temperatures in a polar aprotic solvent like DMF or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Palladium-catalyzed Buchwald-Hartwig amination offers an alternative, often more versatile, route to N-arylated products. While not specifically detailed for this exact substrate in the provided literature, this methodology is widely applied to a broad range of amides and aryl halides.

A key challenge in the N-substitution of this compound is chemoselectivity. The molecule possesses two acidic protons: one on the carboxamide nitrogen and another on the phenolic hydroxyl group. To achieve selective N-substitution, the more acidic phenolic proton must often be protected prior to the reaction. A common strategy involves converting the hydroxyl group to an ether (e.g., a methoxy (B1213986) or benzyl (B1604629) ether), performing the desired N-substitution, and then deprotecting the phenol if necessary.

| Catalyst System | Ligand | Base | Solvent | Typical Temperature | Reference |

|---|---|---|---|---|---|

| CuI | (S)-N-methylpyrrolidine-2-carboxylate | K₃PO₄ | DMSO | 110 °C | nih.gov |

| CuI | Pipecolinic Acid | K₂CO₃ | DMF | 110 °C | researchgate.net |

| Ni Catalyst | - | - | - | Ambient | chemrxiv.org |

| Transition-Metal Free | o-silylaryl triflates | CsF | MeCN | Room Temperature | nih.gov |

Chemo- and Stereoselective Synthetic Considerations

While this compound itself is achiral, the synthesis of its substituted derivatives often requires careful control of chemo- and stereoselectivity. The piperidine ring is a common scaffold in pharmaceuticals, and its biological activity is frequently dependent on the specific three-dimensional arrangement of its substituents. researchgate.netnih.gov

Diastereoselective Synthesis: The controlled synthesis of diastereomers is a central theme in piperidine chemistry. A powerful strategy for accessing specific diastereomers of substituted piperidines involves the hydrogenation of substituted pyridine precursors. Catalytic hydrogenation of disubstituted pyridines, for example using platinum oxide (PtO₂) as a catalyst, typically proceeds via syn-addition of hydrogen from the less sterically hindered face of the ring, leading preferentially to cis-substituted piperidines. whiterose.ac.uk

Once the cis-isomer is obtained, it can often be converted to the thermodynamically more stable trans-isomer through a process called epimerization. whiterose.ac.uk This is achieved by treating the cis-isomer with a base (e.g., potassium tert-butoxide), which deprotonates the carbon atom adjacent to an activating group (like an ester), allowing for inversion of the stereocenter. This cis-to-trans isomerization strategy provides a reliable pathway to both diastereomeric series from a common precursor. whiterose.ac.uk Other methods, such as iron-catalyzed cyclization of allylic substrates, have also been shown to produce cis-2,6-disubstituted piperidines with high diastereoselectivity. acs.org

Enantioselective Synthesis: For the synthesis of single enantiomers, asymmetric catalysis is required. A notable method for producing enantioenriched 3-substituted piperidines involves a rhodium-catalyzed asymmetric reductive Heck reaction. nih.govacs.org This process couples arylboronic acids with a dihydropyridine (B1217469) derivative in the presence of a chiral rhodium catalyst. nih.govacs.org The reaction proceeds with high yield and excellent enantioselectivity, providing access to chiral 3-substituted tetrahydropyridines, which can then be reduced to the corresponding chiral piperidines. nih.govacs.org This approach is highly valuable as it allows for the creation of key chiral intermediates for the synthesis of complex bioactive molecules. nih.gov

| Method | Precursor | Key Reagents/Catalyst | Primary Product Stereochemistry | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | Disubstituted Pyridine | PtO₂, H₂ | cis-Disubstituted Piperidine | whiterose.ac.uk |

| Base-Mediated Epimerization | cis-Disubstituted Piperidine | KOtBu | trans-Disubstituted Piperidine | whiterose.ac.uk |

| Asymmetric Reductive Heck Reaction | Dihydropyridine & Arylboronic Acid | Chiral Rhodium Catalyst | Enantioenriched 3-Aryl-tetrahydropyridine | nih.govacs.org |

| FeCl₃-Catalyzed Cyclization | ζ-Amino Allylic Alcohol Derivative | FeCl₃ | cis-2,6-Disubstituted Piperidine | acs.org |

Computational Chemistry and Theoretical Characterization of N 3 Hydroxyphenyl Piperidine 1 Carboxamide

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in elucidating the electronic characteristics of N-(3-hydroxyphenyl)piperidine-1-carboxamide, offering a foundational understanding of its stability and reactivity. ekb.eg

Frontier Molecular Orbital (FMO) theory is a key component in understanding the electronic behavior of a molecule. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining how the molecule interacts with other species. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, define the molecule's reactivity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. ekb.egresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO is likely distributed over the carboxamide portion of the molecule. This separation facilitates intramolecular charge transfer. researchgate.net Quantum chemical calculations for similar piperidine (B6355638) derivatives often show a HOMO-LUMO gap that indicates considerable chemical stability. ekb.egresearchgate.net

| Parameter | Description | Typical Calculated Value (eV) for Related Structures |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -1.0 |

| ΔE (HOMO-LUMO Gap) | Energy gap indicating molecular stability | 4.5 to 5.0 |

Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for visualizing the three-dimensional charge distribution of a molecule. It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attacks. researchgate.net In an MEP map, regions of negative electrostatic potential, typically colored in shades of red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are targets for nucleophilic attack. researchgate.net

For this compound, the MEP analysis would likely show negative potential around the oxygen atoms of the hydroxyl and carboxamide groups, making them potential sites for hydrogen bonding. The hydrogen atom of the phenolic hydroxyl group would exhibit a region of high positive potential, indicating its role as a hydrogen bond donor.

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Hydroxyl Oxygen | Negative (Red/Yellow) | Site for electrophilic attack / H-bond acceptor |

| Carboxamide Oxygen | Strongly Negative (Red) | Site for electrophilic attack / H-bond acceptor |

| Hydroxyl Hydrogen | Strongly Positive (Blue) | Site for nucleophilic attack / H-bond donor |

| Aromatic Ring Hydrogens | Slightly Positive (Green/Light Blue) | Weakly electrophilic sites |

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. mdpi.comderpharmachemica.com By calculating these properties and comparing them with experimental data, the accuracy of the computational model and the proposed molecular structure can be validated. jksus.orgresearchgate.net

Density Functional Theory (DFT) calculations can predict the vibrational frequencies corresponding to the functional groups in this compound. For instance, the characteristic stretching frequencies for the O-H group of the phenol (B47542), the C=O of the amide, and the N-H of the amide can be computationally determined. Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental spectra to confirm the molecular structure and its conformational preferences in solution. mdpi.comderpharmachemica.com A strong correlation between the predicted and observed spectra enhances confidence in the computational findings. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are powerful techniques used to explore the dynamic behavior and potential biological interactions of this compound.

The this compound molecule possesses significant conformational flexibility, primarily due to the piperidine ring and rotation around single bonds. Computational methods are employed to explore this conformational space to identify the most stable, low-energy structures. whiterose.ac.uk

For substituted piperidines, the ring typically adopts a chair conformation as it is the most stable arrangement. ias.ac.innih.gov However, boat or twist-boat conformations can also exist, particularly in hindered systems. ias.ac.inrsc.org For the related trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class of compounds, X-ray crystallography has confirmed a chair conformation with the hydroxyphenyl group in an equatorial position. nih.gov It is highly probable that this compound also favors a chair conformation where the bulky N-carboxamide and 3-hydroxyphenyl substituents occupy positions that minimize steric hindrance. Conformational energy analysis of similar 4-(3-hydroxyphenyl)piperazines also shows a preference for the phenyl group to be in the equatorial position by approximately 2 kcal/mol. nih.gov

| Conformer | Piperidine Ring Conformation | 3-Hydroxyphenyl Group Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Chair | Equatorial | 0.00 (Most Stable) |

| 2 | Chair | Axial | ~2.0 - 2.5 |

| 3 | Twist-Boat | Pseudo-Equatorial | > 5.0 |

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. nih.govnih.gov This method is crucial for identifying potential biological targets and understanding the molecular basis of a compound's activity.

Given that the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold is a well-established pharmacophore for opioid receptor antagonists, the opioid receptors (mu, delta, and kappa) are primary putative targets for this compound. nih.govacs.orgnih.gov Docking studies would aim to place the molecule within the binding pocket of these receptors and evaluate the interactions. Key interactions would likely involve the phenolic hydroxyl group acting as a hydrogen bond donor or acceptor with polar residues in the receptor, the aromatic ring engaging in pi-pi stacking or hydrophobic interactions, and the carboxamide group forming additional hydrogen bonds. mtak.hu Such studies can provide a rationale for the compound's potential affinity and selectivity for these receptors. researchgate.net

| Putative Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Types of Interactions |

|---|---|---|---|

| Mu-Opioid Receptor (MOR) | -9.0 to -7.5 | Asp147, Tyr148, His319 | Hydrogen bonding, Hydrophobic, Pi-cation |

| Kappa-Opioid Receptor (KOR) | -8.5 to -7.0 | Tyr139, Gln115, Ile316 | Hydrogen bonding, Hydrophobic |

| Delta-Opioid Receptor (DOR) | -8.0 to -6.5 | Asp128, Tyr129, Trp274 | Hydrogen bonding, Hydrophobic |

Molecular Dynamics Simulations for Dynamic Behavior and Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the structural, dynamical, and thermodynamical properties of molecular systems over time. mdpi.com For this compound and its analogues, MD simulations provide critical insights into their dynamic behavior and the nature of their interactions with biological targets, such as G protein-coupled receptors (GPCRs), enzymes, or ion channels. mdpi.comnih.gov These simulations model the movement of atoms in the ligand-target complex, offering a detailed view of the binding stability and the key intermolecular forces that govern molecular recognition.

The primary goal of performing MD simulations is to observe the conformational changes of both the ligand and the protein upon binding and to assess the stability of the resulting complex. mdpi.com Key metrics such as the root-mean-square deviation (RMSD) of the protein's alpha-carbon atoms and the root-mean-square fluctuation (RMSF) of individual residues are monitored throughout the simulation. mdpi.comnih.gov A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is securely bound in the active site. nih.gov

MD simulations elucidate the specific interactions that stabilize the ligand within the binding pocket. For piperidine carboxamide derivatives, these interactions can include a network of hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. nih.govebi.ac.uk For instance, in studies of related compounds, the protonatable nitrogen atom of the piperidine ring is often involved in crucial electrostatic interactions with acidic residues, like a conserved aspartic acid in aminergic GPCRs. nih.gov The hydroxyphenyl group can act as both a hydrogen bond donor and acceptor, while the carboxamide moiety is a key hydrogen bonding group.

In a study of a multitarget piperidine carboxamide derivative, MD simulations revealed that the ligand formed hydrogen bonds with specific threonine and tyrosine residues and cation-π interactions with an arginine residue in the 5-HT₇ receptor. nih.gov Similarly, simulations of an analgesic piperidine-1-carboxamide (B458993) derivative targeting the μ opioid receptor identified a combination of water bridges, salt bridges, hydrogen bonds, and hydrophobic interactions as crucial for high binding affinity. ebi.ac.uk These findings highlight the types of detailed interaction data that MD simulations can provide for this compound, guiding further structural optimization.

Table 1: Representative Ligand-Target Interactions Identified via MD Simulations for Piperidine Carboxamide Analogues

| Interacting Ligand Group | Interacting Residue Type | Type of Interaction | Potential Target Class | Reference |

| Piperidine Nitrogen | Aspartic Acid (Asp) | Electrostatic / Salt Bridge | GPCRs | nih.gov |

| Hydroxyphenyl Group | Phenylalanine (Phe), Histidine (His) | π-π Stacking | GPCRs | nih.gov |

| Carboxamide Group | Threonine (Thr), Tyrosine (Tyr) | Hydrogen Bond | GPCRs, Kinases | nih.gov |

| Aromatic Rings | Valine (Val), Leucine (Leu) | Hydrophobic Interaction | GPCRs, Opioid Receptors | nih.govebi.ac.uk |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Kinetic Relationship (SKR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For analogues of this compound, QSAR models are instrumental in predicting the biological potency of newly designed molecules and in understanding the physicochemical properties that govern their activity. researchgate.netdntb.gov.ua These models are built using a "training set" of compounds with known activities to establish a correlation, which is then validated using an external "test set" of compounds to assess its predictive power. nih.gov

Structure-Kinetic Relationship (SKR) modeling is a related but less common approach that focuses on correlating structural features with kinetic parameters, such as association or dissociation rate constants (k_on, k_off), rather than just thermodynamic endpoints like binding affinity (K_i) or inhibitory concentration (IC₅₀). While no specific SKR studies on this compound were identified, the principles would involve correlating molecular descriptors with the kinetic profiles of analogues to optimize for properties like drug-target residence time, which can be crucial for therapeutic efficacy.

For piperidine carboxamide derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently employed. researchgate.netresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and use statistical techniques like Partial Least Squares (PLS) to correlate these fields with biological activity. dntb.gov.uaresearchgate.net

The robustness and predictive capability of the resulting QSAR models are evaluated using several statistical metrics. nih.gov Key parameters include the leave-one-out cross-validation coefficient (q²), the non-cross-validated correlation coefficient (r²), the standard error of estimate (SEE), the F-statistic value, and the predictive correlation coefficient for the external test set (r²_pred). nih.govresearchgate.net A high q² (typically > 0.5) and r²_pred (typically > 0.6) indicate a reliable and predictive model.

Table 2: Statistical Parameters of Representative 3D-QSAR Models for Piperidine Carboxamide Analogues

| QSAR Model | Target | q² | r² | r²_pred | Reference |

| CoMFA | Anaplastic Lymphoma Kinase (ALK) | 0.715 | 0.993 | 0.744 | researchgate.net |

| CoMSIA | Anaplastic Lymphoma Kinase (ALK) | 0.620 | 0.986 | 0.570 | researchgate.net |

| CoMFA | HIV-1 Reverse Transcriptase | 0.816 | 0.969 | 0.910 | researchgate.net |

| CoMSIA | HIV-1 Reverse Transcriptase | 0.838 | 0.966 | 0.904 | researchgate.net |

| CoMSIA | Monoamine Oxidase B (MAO-B) | 0.569 | 0.915 | N/A | nih.gov |

The output of a 3D-QSAR study is often visualized as contour maps. rsc.org These maps highlight regions in 3D space where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a green contour might indicate that bulky (sterically favored) substituents are preferred in that region, while a blue contour might suggest that an electropositive group would increase potency. researchgate.net This graphical feedback provides medicinal chemists with intuitive guidance for designing more potent analogues of this compound.

The design of novel analogues of this compound can be approached using two distinct but complementary strategies: ligand-based and structure-based design. The choice of strategy primarily depends on the availability of a high-resolution 3D structure of the biological target.

Ligand-Based Drug Design (LBDD) is employed when the structure of the target is unknown, but a set of molecules with known activities is available. This approach extracts common chemical features from active compounds to create a pharmacophore model. nih.gov A pharmacophore represents the essential 3D arrangement of features (e.g., hydrogen bond acceptors/donors, hydrophobic centers, aromatic rings, ionizable groups) that are necessary for biological activity. nih.gov For a series of N-arylpiperidine-3-carboxamide derivatives, a six-point pharmacophore was developed that successfully rationalized the structure-activity relationship, noting that the piperidine nitrogen was represented by both hydrophobic and positively ionizable features, and the carboxamide carbonyl was a key hydrogen-bond acceptor. nih.gov This model can then be used as a query to screen virtual libraries for new, structurally diverse compounds with a high probability of being active.

Structure-Based Drug Design (SBDD) is utilized when the 3D structure of the target protein, typically determined by X-ray crystallography or NMR spectroscopy, is available. nih.govresearchgate.net This powerful approach involves docking the ligand into the active site of the target to predict its binding conformation and affinity. nih.govrsc.org By analyzing the predicted binding pose, designers can identify key interactions and propose modifications to the ligand to improve its fit and complementarity to the binding site. A notable success of SBDD was the development of potent N-(piperidin-3-yl)pyrimidine-5-carboxamide renin inhibitors. nih.govresearchgate.net Rational design, guided by the crystal structure of the target, led to the introduction of a basic amine to interact with catalytic aspartate residues and optimization of substituents to induce a favorable conformational change in the protein, resulting in a 65,000-fold increase in potency. nih.govresearchgate.net

Table 3: Comparison of Ligand-Based and Structure-Based Design Principles

| Principle | Ligand-Based Drug Design (LBDD) | Structure-Based Drug Design (SBDD) |

| Primary Requirement | A set of active and inactive molecules for the same target. | High-resolution 3D structure of the biological target. |

| Core Concept | The "similar property principle": structurally similar molecules are assumed to have similar biological activities. | Designing ligands with high complementarity to the shape and chemical properties of the target's binding site. |

| Key Techniques | Pharmacophore modeling, 3D-QSAR, similarity searching. | Molecular docking, de novo design, molecular dynamics simulations. |

| Main Output | A model (e.g., pharmacophore, QSAR equation) that predicts activity based on ligand features. | A predicted binding pose and score, guiding rational modification of the ligand to improve interactions. |

| Applicability | Ideal when the target structure is unknown or difficult to obtain. | Ideal for optimizing lead compounds and understanding molecular recognition mechanisms. |

Both approaches are central to modern computational chemistry and are often used in conjunction. For instance, a ligand-based pharmacophore model might be used to identify initial hits, which are then optimized using structure-based docking and MD simulations once a target structure becomes available.

Pre Clinical Pharmacological and Biological Investigations of N 3 Hydroxyphenyl Piperidine 1 Carboxamide

Molecular Target Identification and Engagement Mechanisms

The N-(3-hydroxyphenyl)piperidine-1-carboxamide scaffold and its derivatives have been the subject of extensive pre-clinical investigation to identify their molecular targets and mechanisms of action. Research indicates this chemical class can interact with multiple target families, including G-protein coupled receptors (GPCRs), enzymes, and ion channels. The core structure, particularly the 4-(3-hydroxyphenyl)piperidine moiety, is recognized as a versatile pharmacophore that imparts affinity for several key biological targets.

The primary molecular targets identified for derivatives of the (3-hydroxyphenyl)piperidine class are opioid and sigma receptors, both of which are types of G-protein coupled receptors (GPCRs). The N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are a well-established class of pure opioid receptor antagonists. nih.gov The specific substituent on the piperidine (B6355638) nitrogen plays a critical role in modulating the binding affinity and selectivity across the different opioid receptor subtypes (μ, δ, and κ). nih.govsemanticscholar.org

Studies on 1-substituted 4-(3-hydroxyphenyl)piperazines, which are structurally analogous to the piperidine series, have shown them to be pure opioid receptor antagonists with potencies in the low nanomolar range in [³⁵S]GTPγS functional assays. nih.gov For instance, the (3R)-methyl piperazine analogue demonstrated Ke values of 1.01 nM, 6.99 nM, and 1.57 nM at the μ, δ, and κ opioid receptors, respectively. nih.gov

The carboxamide group itself has been investigated as a bioisostere for the phenolic hydroxyl group. In one study, replacing the 3-hydroxy group of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine with a carboxamide moiety at the 3-position of the phenyl ring resulted in a compound with high affinity for the human μ-opioid receptor and potent antagonist activity, similar to its phenolic counterpart. nih.gov

Furthermore, the (3-hydroxyphenyl)piperidine scaffold shows affinity for sigma receptors. In vivo studies in mice using (+)-[³H]3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ([³H]3-PPP) demonstrated that this ligand binds to sigma receptors in the brain. nih.gov Other related structures, such as N-alkylated benzofuran-2-carboxamides containing a piperidine moiety, have been synthesized and shown to be selective ligands for sigma receptors, with high affinity at the sigma-1 subtype. nih.govresearchgate.net

| Compound/Analog Class | Receptor Target | Binding Affinity (Ki or Ke) | Functional Activity |

|---|---|---|---|

| JDTic ((3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine derivative) | κ-Opioid Receptor | 0.3 nM | Potent & Selective Antagonist nih.gov |

| JDTic | μ-Opioid Receptor | 570-fold lower than κ | Antagonist nih.gov |

| JDTic | δ-Opioid Receptor | >16,600-fold lower than κ | Antagonist nih.gov |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine analog | μ-Opioid Receptor | 1.01 nM | Pure Antagonist nih.gov |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine analog | δ-Opioid Receptor | 6.99 nM | Pure Antagonist nih.gov |

| (3R)-3-methyl-4-(3-hydroxyphenyl)piperazine analog | κ-Opioid Receptor | 1.57 nM | Pure Antagonist nih.gov |

| KSCM-1 (benzofuran-2-carboxamide with N-phenyl and N-piperidinylpropyl substituents) | Sigma-1 Receptor | 27.5 nM | Selective Ligand nih.gov |

| KSCM-11 (benzofuran-2-carboxamide with N-phenyl and N-piperidinylpropyl substituents) | Sigma-1 Receptor | 34 nM | Selective Ligand nih.gov |

The piperidine carboxamide scaffold is a key feature in a class of potent and irreversible inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase responsible for the degradation of endocannabinoids like anandamide. researchgate.net

Compounds such as PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) and other piperidine/piperazine ureas function as covalent inhibitors. nih.govnih.gov The mechanism of inhibition involves the FAAH enzyme hydrolyzing the amide or urea (B33335) bond of the inhibitor. This process leads to the formation of a stable carbamoyl-enzyme adduct with the catalytic serine nucleophile (Ser241) in the enzyme's active site, resulting in irreversible inactivation of FAAH. nih.govnih.gov Computational studies suggest that the FAAH enzyme induces a distortion in the amide bond of the piperidine urea inhibitors, which facilitates the hydrolysis and subsequent covalent modification. nih.gov This targeted covalent inhibition mechanism has been explored for therapeutic potential in pain and inflammation. nih.govresearchgate.net

In addition to FAAH, other piperidine carboxamide derivatives have been investigated as inhibitors for different enzymes. For example, a series of N-benzylpiperidine carboxamides were designed and synthesized as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease. nih.gov

| Compound | Enzyme Target | Inhibitory Potency | Mechanism of Action |

|---|---|---|---|

| PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 16.2 nM | Covalent, Irreversible (Carbamylation of Ser241) nih.govnih.gov |

| PF-3845 (piperidine urea derivative) | Fatty Acid Amide Hydrolase (FAAH) | k_inact/K_i ~ 40,000 M⁻¹s⁻¹ | Covalent, Irreversible (Carbamylation of Ser241) nih.gov |

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | Acetylcholinesterase (AChE) | IC₅₀ = 0.41 µM | Not specified nih.gov |

A class of piperidine carboxamides (PIPCs) has been identified as potent, noncovalent agonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. nih.gov TRPA1 is a ligand-gated channel that functions as a sensor for irritants and is a therapeutic target for pain and inflammation. nih.gov

Through structural modeling, molecular docking, and mutational analysis, the binding site for these PIPCs was identified. nih.gov The compounds bind to a hydrophobic pocket located at the interface of the pore helix 1 (PH1) and the S5 and S6 transmembrane segments. nih.gov This binding site overlaps with that of known allosteric modulators of TRPA1. The binding of the piperidine carboxamide is proposed to induce conformational changes, particularly involving rearrangements of the S6 helix, that lead to the opening of the channel gate. This suggests an evolutionarily conserved gating mechanism among certain TRP channels. nih.gov

There is limited direct evidence regarding the interaction of this compound with neurotransmitter transporters. However, studies on closely related, highly potent analogs provide some insight. The selective κ-opioid receptor antagonist JDTic, which is a complex derivative of the trans-(3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core, was evaluated for off-target binding. In these binding assays, JDTic showed no detectable affinity (Ki ≥10 μM) for a wide range of non-opioid receptors and transporters found in the brain, suggesting a low potential for direct interaction with these targets. researchgate.net

Cellular Level Pharmacodynamics and Intracellular Pathway Modulation

As ligands for GPCRs, particularly opioid receptors, derivatives of the (3-hydroxyphenyl)piperidine scaffold directly modulate intracellular signal transduction pathways. Opioid receptors (μ, δ, and κ) are canonically coupled to inhibitory G-proteins (Gi/o). nih.gov Activation of these receptors by an agonist typically leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). nih.gov

Compounds based on the N-(3-hydroxyphenyl)piperidine structure that act as pure antagonists, such as JDTic and the 4-(3-hydroxyphenyl)piperazine series, block this signaling cascade. nih.govnih.gov The functional activity of these compounds is often characterized using [³⁵S]GTPγS binding assays. nih.govrti.org In this assay, an antagonist will inhibit the increased binding of [³⁵S]GTPγS to G-proteins that is stimulated by an agonist. nih.govrti.org By preventing agonist-mediated G-protein activation, these antagonists effectively block the downstream inhibition of adenylyl cyclase, thereby preventing the agonist-induced decrease in cAMP levels. For example, a piperidine-carboxamide derivative investigated for its activity at dopamine (B1211576) D₂ receptors was evaluated in a functional assay measuring cAMP signaling to determine if it acted as an agonist or antagonist. nih.gov

Gene Expression and Proteomic Alterations Induced by the Compound

There is currently no available scientific literature detailing studies on the gene expression or proteomic alterations induced by this compound. Research in this area would typically involve treating relevant cell lines or animal models with the compound and subsequently analyzing changes in mRNA levels (transcriptomics) or protein expression levels (proteomics). Such studies are fundamental to understanding the molecular pathways modulated by a compound.

Mechanistic Studies of Cell Cycle Modulation and Apoptotic Processes (non-toxicological context)

No published research was found that specifically investigates the effects of this compound on cell cycle regulation or the induction of apoptosis in a non-toxicological context. Mechanistic studies in this area would aim to determine if the compound can influence the progression of cells through the different phases of the cell cycle (G0/G1, S, G2, M) or trigger programmed cell death through intrinsic or extrinsic apoptotic pathways.

Investigation of Autophagy Induction Mechanisms

The scientific literature lacks studies focused on the investigation of autophagy induction mechanisms by this compound. Such research would explore whether the compound can initiate the cellular process of autophagy, a catabolic mechanism involving the degradation of cellular components via lysosomes. This would typically involve monitoring the formation of autophagosomes and the flux of autophagic markers.

In Vitro Efficacy Assessments in Relevant Non-Human Biological Systems

While the general class of piperidine carboxamides has been investigated for various biological activities, there is a notable absence of specific in vitro efficacy data for this compound in the available scientific literature.

Mechanistic Characterization in Cell-Based Disease Models (e.g., neurological, inflammatory, metabolic)

No studies were identified that characterize the mechanism of action of this compound in cell-based models of neurological, inflammatory, or metabolic diseases. Research in this area is critical for elucidating the therapeutic potential of a compound and would involve using specific cell lines or primary cell cultures that mimic disease states.

Synergy and Antagonism Studies with Other Research Probes

There is no available data from studies investigating the potential synergistic or antagonistic effects of this compound when used in combination with other research probes or therapeutic agents. These types of studies are important for understanding how a compound might interact with other drugs and for identifying potential combination therapies.

In Vivo Pharmacological Activity in Non-Human Animal Models: Mechanistic Insights

Elucidation of Efficacy Mechanisms in Rodent Models of Disease

The therapeutic potential of this compound analogues has been investigated in various rodent models to understand their efficacy. One such analogue, N-(2-hydroxyphenyl)-1-[3-(2-oxo-2,3-dihydro-1H- benzimidazol-1-yl)propyl]piperidine-4-carboxamide (D2AAK4), has demonstrated activity in behavioral studies predictive of antipsychotic potential. In a key study, D2AAK4 was shown to decrease amphetamine-induced hyperactivity in mice, a standard model used to screen for antipsychotic efficacy nih.gov. Furthermore, this compound was found to improve memory consolidation in the passive avoidance test in mice, a task that assesses learning and memory nih.gov. This is noteworthy because cognitive deficits are a core symptom of schizophrenia, and many antipsychotic agents can impair performance in this test nih.gov.

Another related compound, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)-3PPP), has been studied in models assessing its effects on the vascular system. In perfused rat tail and rabbit ear arteries, (+)-3PPP demonstrated complex effects on contractile responses to adrenergic nerve stimulation, suggesting multiple sites of action that depend on the specific vascular tissue being examined nih.gov.

Pharmacodynamic Biomarker Identification and Validation in Animal Studies

Pharmacodynamic biomarkers are crucial for understanding a compound's engagement with its target and its physiological effects. For analogues of this compound, changes in neurochemical levels and hormonal release have served as key biomarkers in animal studies.

For instance, the effects of (+)-3PPP on the release of prolactin and adrenocorticotrophic hormone (ACTH) have been evaluated in rats nih.gov. This compound was found to decrease the release of prolactin, an effect that distinguishes it from other sigma receptor ligands like (+)pentazocine, which increases prolactin release nih.gov. The modulation of these hormones can serve as a biomarker for the compound's central nervous system activity. Additionally, the ability of an NMDA receptor antagonist to reverse the ACTH-releasing effect of some sigma ligands, but not (+)-3PPP, provides a functional biomarker to differentiate between subtypes of sigma receptor ligands in vivo nih.gov.

Influence on Neurochemical Pathways and Neurotransmitter Metabolism

The influence of this compound analogues extends to critical neurochemical pathways. Studies with (+)-3PPP in rats have shown that, unlike certain other sigma ligands, it does not affect the metabolism of dopamine in the striatum nih.gov. This is a significant finding, as many antipsychotic and psychoactive drugs exert their effects by modulating the dopaminergic system.

Furthermore, (+)-3PPP has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor pathway. While other sigma ligands inhibit NMDA receptor-mediated changes in cyclic guanosine monophosphate (cGMP) levels in the mouse cerebellum, (+)-3PPP did not attenuate this response nih.gov. This selective interaction with neurochemical pathways highlights the compound's distinct pharmacological profile and suggests the possibility of sigma receptor subtypes that can be differentiated in vivo nih.gov. In vascular tissues, (+)-3PPP was also found to inhibit the reuptake of norepinephrine, demonstrating an interaction with monoamine uptake sites nih.gov.

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. For this compound and its analogues, SAR studies have been crucial in identifying key structural features required for target engagement and efficacy.

Positional and Substituent Effects on Biological Activity

The type and position of substituents on the aromatic rings of piperidine carboxamide analogues significantly influence their biological activity.

Substituent Type : In a series of piperidine-3-carboxamide derivatives evaluated as cathepsin K inhibitors, compounds with electron-withdrawing groups (e.g., chloro) at the R1 position generally showed higher potency than those with electron-donating groups mdpi.com. The carboxamide moiety itself has been identified as a good bioisostere for a phenolic group in trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues, maintaining high affinity for the µ-opioid receptor nih.gov.

Substituent Position : The placement of substituents is also critical. For chloro-substituted piperidine-3-carboxamide derivatives, a 4-chloro substitution on the benzene ring was more favorable for activity compared to 2-chloro or 3-chloro substitutions mdpi.com. Similarly, for N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, the presence and position of electronegative atoms like fluorine on the aryl ring strongly influenced the desired senescence-like phenotype nih.gov.

Table 1: Positional and Substituent Effects on Biological Activity

| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Piperidine-3-carboxamide Derivatives | Electron-withdrawing groups (e.g., Cl) vs. electron-donating groups | Electron-withdrawing groups showed higher potency. | mdpi.com |

| Piperidine-3-carboxamide Derivatives | 4-chloro vs. 2-chloro or 3-chloro substitution | 4-chloro substitution was more favorable for activity. | mdpi.com |

| N-arylpiperidine-3-carboxamide Derivatives | Presence and position of fluorine on the aryl ring | Strongly influenced antimelanoma activity. | nih.gov |

| trans-3,4-dimethyl-4-(phenyl)piperidine Analogues | Replacement of 3-hydroxyphenyl with 3-carboxamidophenyl | Maintained high affinity for the µ-opioid receptor. | nih.gov |

Stereochemical Influence on Pharmacological Profiles

Stereochemistry, the three-dimensional arrangement of atoms, plays a profound role in the pharmacological profiles of these compounds.

In studies of 3-methyl-3-(m-hydroxyphenyl)piperidines, a striking difference was observed between enantiomers. While both enantiomeric pairs bound with high selectivity to µ-opioid receptors, the (-) enantiomers were pure agonists, whereas the (+) enantiomers exhibited both agonist and antagonist activity nih.gov. This demonstrates that stereochemistry can fundamentally switch the functional output of a compound.

Similarly, for N-arylpiperidine-3-carboxamide derivatives with antimelanoma activity, a high degree of enantioselectivity was observed. The S-configuration of one hit compound was 15-fold more potent than its corresponding R-configuration nih.gov. For another analogue, the S-isomer was significantly more potent (EC50 of 0.14 µM) than the R-isomer (EC50 of 19.9 µM) nih.gov.

Table 2: Influence of Stereochemistry on Pharmacological Activity

| Compound Series | Stereoisomers Compared | Observed Difference in Pharmacological Profile | Reference |

|---|---|---|---|

| 3-methyl-3-(m-hydroxyphenyl)piperidines | (-) enantiomers vs. (+) enantiomers | (-) enantiomers were pure agonists; (+) enantiomers were mixed agonist/antagonists. | nih.gov |

| N-arylpiperidine-3-carboxamide Hit Compound | S-configuration vs. R-configuration | S-isomer was 15-fold more potent than the R-isomer. | nih.gov |

| N-arylpiperidine-3-carboxamide Analogue 48 | S-configuration (50) vs. R-configuration (49) | S-isomer (EC50 = 0.14 µM) was significantly more potent than the R-isomer (EC50 = 19.9 µM). | nih.gov |

| trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Analogues | 3R,4R isomer vs. 3S,4S isomer | The 3R,4R isomer was generally more potent as an opioid antagonist. | nih.gov |

Impact of Core Scaffold Modifications on Target Engagement

Modifications to the core piperidine scaffold have been shown to have a substantial impact on biological activity, indicating the importance of the scaffold for proper target engagement.

In the N-arylpiperidine-3-carboxamide series, the piperidine-3-carboxamide moiety was found to be a critical structural feature. Shifting the carboxamide group to the 4-position of the piperidine ring (piperidine-4-carboxamide) resulted in an inactive compound nih.gov. Furthermore, altering the ring size of the core scaffold led to a progressive loss of activity. Replacing the six-membered piperidine ring with a smaller five-membered pyrrolidine ring or an even smaller four-membered azetidine ring caused a gradual decrease in antimelanoma activity nih.gov. These findings underscore the precise structural and conformational requirements of the binding site for this class of compounds.

Table 3: Effect of Core Scaffold Modifications

| Original Scaffold | Modification | Resulting Biological Activity | Reference |

|---|---|---|---|

| Piperidine-3-carboxamide | Changed to Piperidine-4-carboxamide | Inactive | nih.gov |

| Piperidine | Changed to Pyrrolidine (5-membered ring) | Decreased activity | nih.gov |

| Piperidine | Changed to Azetidine (4-membered ring) | Further decreased activity | nih.gov |

Metabolic Characterization of N 3 Hydroxyphenyl Piperidine 1 Carboxamide in Non Human Biological Systems

In Vitro Metabolic Stability and Metabolite Profiling in Hepatic Microsomes and Isolated Hepatocytes (Non-human origin)

In vitro models, such as hepatic microsomes and isolated hepatocytes from various animal species, are fundamental tools for investigating the metabolic stability and identifying the biotransformation pathways of new chemical entities. These systems contain a rich complement of drug-metabolizing enzymes and allow for the preliminary characterization of a compound's metabolic profile in a controlled environment. springermedizin.de

Studies with analogous piperidine-containing compounds suggest that N-(3-hydroxyphenyl)piperidine-1-carboxamide likely undergoes extensive Phase I and Phase II metabolism.

Phase I Biotransformation:

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, making the molecule more polar. longdom.orgyoutube.com For this compound, the primary expected Phase I pathways include:

Hydroxylation: This is a common metabolic route for aromatic and aliphatic systems. researchgate.net The 3-hydroxyphenyl ring and the piperidine (B6355638) ring are both susceptible to hydroxylation. Hydroxylation of the piperidine ring can occur at various positions. diva-portal.orgnih.gov

N-dealkylation: While the piperidine nitrogen in this specific compound is part of a carboxamide, related structures with N-alkyl substituents frequently undergo N-dealkylation. diva-portal.orgdoi.org In this case, hydrolysis of the carboxamide bond could be a potential pathway.

Oxidation: The piperidine ring can be oxidized to form ketone derivatives. nih.gov

Phase II Biotransformation:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates excretion. nih.govlongdom.org The most probable Phase II pathways for this compound are:

Glucuronidation: The phenolic hydroxyl group on the 3-hydroxyphenyl moiety is a prime site for glucuronidation, a common conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). youtube.comresearchgate.net

Sulfation: The phenolic hydroxyl group can also undergo sulfation, where a sulfonate group is added. researchgate.net

The following table summarizes the potential metabolites formed through these pathways.

| Metabolite ID | Proposed Structure | Metabolic Pathway | Phase |

| M1 | Hydroxylated this compound (on piperidine ring) | Hydroxylation | I |

| M2 | Dihydroxylated this compound (on phenyl and/or piperidine rings) | Hydroxylation | I |

| M3 | This compound glucuronide | Glucuronidation | II |

| M4 | Hydroxylated this compound glucuronide | Hydroxylation, Glucuronidation | I & II |

| M5 | This compound sulfate (B86663) | Sulfation | II |

The enzymatic reactions responsible for the metabolism of this compound are likely mediated by well-characterized enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes:

The Cytochrome P450 (CYP) superfamily of enzymes, located primarily in the endoplasmic reticulum of hepatocytes, is responsible for the majority of Phase I oxidative metabolism of drugs. nih.govyoutube.com Based on studies of structurally similar compounds, the hydroxylation and other oxidative transformations of this compound are expected to be catalyzed by various CYP isoforms. For many piperidine-containing drugs, CYP3A4 and CYP2D6 are the major contributing enzymes. doi.orgresearchgate.net For instance, CYP3A4 is known to be involved in the 3-hydroxylation of quinine. nih.gov

UDP-Glucuronosyltransferases (UGTs):

UGTs are the key enzymes in Phase II glucuronidation reactions. youtube.com The phenolic hydroxyl group of this compound makes it a likely substrate for UGTs, leading to the formation of a glucuronide conjugate.

The following table outlines the probable enzymes involved in the biotransformation of this compound.

| Metabolic Reaction | Enzyme Superfamily/Family | Specific Isoforms (Probable) |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | CYP2D6, CYP3A4 |

| Aliphatic Hydroxylation (Piperidine Ring) | Cytochrome P450 (CYP) | CYP3A4, CYP2C9, CYP2C19 |

| Glucuronidation | UDP-Glucuronosyltransferases (UGT) | UGT1A, UGT2B families |

| Sulfation | Sulfotransferases (SULT) | SULT1A family |

In Vivo Metabolic Fate and Excretion Pathways in Animal Models (Non-human)

In vivo studies in animal models are essential to understand the complete metabolic fate and excretion routes of a compound, providing a more comprehensive picture than in vitro assays alone.

Following administration to animal models such as rats or dogs, biological samples including plasma, urine, and feces would be collected to identify and quantify the parent compound and its metabolites. It is anticipated that this compound would be extensively metabolized, with only a small fraction of the parent drug excreted unchanged. nih.gov The major metabolites identified in circulation and excreta would likely be the glucuronide and sulfate conjugates of the parent compound and its hydroxylated derivatives. For example, in studies with meperidine, a compound with a piperidine ring, various metabolites including hydroxylated and conjugated forms were identified in the urine of rats. nih.gov

The table below presents a hypothetical distribution of metabolites in different biological matrices based on typical findings for similar compounds.

| Metabolite ID | Proposed Structure | Plasma | Urine | Feces |

| Parent | This compound | + | +/- | + |

| M1 | Hydroxylated this compound | ++ | + | ++ |

| M3 | This compound glucuronide | +++ | +++ | + |

| M4 | Hydroxylated this compound glucuronide | ++ | ++ | +/- |

| M5 | This compound sulfate | + | ++ | +/- |

| (+++ Major, ++ Moderate, + Minor, +/- Trace) |

Metabolic flux analysis in a research setting would involve the use of radiolabeled this compound (e.g., with ¹⁴C or ³H) to trace the disposition of the drug and its metabolites throughout the body over time. This technique allows for the quantitative assessment of the major routes of metabolism and excretion. It is expected that the primary route of excretion for the polar metabolites would be through the urine, while the parent compound and less polar metabolites might be found in the feces. nih.gov Analysis of tissue distribution could reveal potential sites of accumulation of the parent drug or its metabolites.

Advanced Analytical Methodologies for N 3 Hydroxyphenyl Piperidine 1 Carboxamide in Research Applications

Chromatographic Techniques for Separation, Purity Assessment, and Quantification

Chromatography is the cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For N-(3-hydroxyphenyl)piperidine-1-carboxamide, various chromatographic methods are employed to ensure purity, assess stability, and quantify the compound in different samples.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purity assessment and quantification of non-volatile compounds like this compound. A typical method involves a reversed-phase (RP) approach, utilizing a non-polar stationary phase and a polar mobile phase.

Method development focuses on optimizing separation by adjusting mobile phase composition, pH, column type, and temperature. For piperidine-containing compounds, C18 columns are highly effective. sielc.comnih.gov A gradient elution using a mixture of an aqueous solvent (like water with 0.1% formic acid or phosphoric acid) and an organic solvent (typically acetonitrile) allows for the efficient separation of the main compound from any impurities or related substances. sielc.comnih.gov

Validation is performed according to established guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. researchgate.net Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 1: Example HPLC Method Parameters for Analysis of Piperidine (B6355638) Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 (e.g., Acquity BEH C-18, Atlantis C18) | nih.govnih.gov |

| Mobile Phase | A: Water with 0.05% Formic Acid B: Acetonitrile | nih.gov | | Elution | Gradient | nih.govnih.gov | | Flow Rate | 1.0 mL/min | nih.gov | | Detection | UV-Vis Detector (e.g., 254 nm) | N/A | | Column Temp. | Ambient or controlled (e.g., 30°C) | N/A |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. nih.gov this compound, due to its polarity and low volatility, is not directly suitable for GC analysis. However, its volatile derivatives can be analyzed effectively.

Chemical derivatization is required to convert the polar functional groups (hydroxyl and amide) into less polar, more volatile substitutes. weber.hu Common derivatization techniques include:

Silylation: This process replaces active hydrogens on the hydroxyl and amide groups with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). omicsonline.org Silylated derivatives are significantly more volatile and thermally stable, making them ideal for GC analysis. omicsonline.orgresearchgate.net

Acylation: This involves treating the compound with an acylating agent to form ester and amide derivatives. weber.hu

Once derivatized, the compound can be analyzed by GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. This approach is particularly useful for identifying and quantifying volatile impurities or degradation products that may be present in the sample. nih.gov

Chiral Chromatography for Enantiomeric Resolution

The structure of this compound is achiral. However, if chiral centers are introduced into the piperidine ring or its substituents, the resulting stereoisomers would require chiral chromatography for their separation. The separation of enantiomers is critical in pharmaceutical research, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

Chiral resolution by HPLC is most commonly achieved using a chiral stationary phase (CSP). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including heterocyclic drugs. nih.govscilit.com

The development of a chiral separation method involves screening various CSPs and mobile phases (normal-phase, reversed-phase, or polar organic) to achieve baseline resolution between the enantiomers. nih.gov For some piperidine derivatives, pre-column derivatization with a chromophoric agent is used to enhance detection and facilitate separation on a CSP like Chiralpak AD-H. nih.gov The resolution factor (Rs) is a critical parameter, with a value greater than 1.5 indicating a complete separation of the two enantiomer peaks.

Hyphenated Techniques for Comprehensive Analysis in Research Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide enhanced analytical power, offering both separation and structural identification capabilities.

LC-MS/MS for Metabolite Identification and Pharmacokinetic Studies (in non-human matrices)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an indispensable tool for quantifying drug candidates and their metabolites in complex biological fluids like plasma. farmaciajournal.com This technique offers superior sensitivity and selectivity, which is crucial for pharmacokinetic studies in non-human research models (e.g., rats). nih.govnih.govajmb.org

For a pharmacokinetic study of this compound, a robust LC-MS/MS method would be developed and validated. researchgate.net The process involves:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., rat plasma) is typically achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.govnih.govajmb.org

Chromatographic Separation: An HPLC or UPLC system separates the parent compound from its metabolites and endogenous matrix components. nih.gov

Mass Spectrometric Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored. This highly selective process allows for accurate quantification even at very low concentrations.

This method allows for the determination of key pharmacokinetic parameters by measuring the drug's concentration in plasma over time. Furthermore, by scanning for expected molecular weights and fragmentation patterns, LC-MS/MS is used to identify potential metabolites, such as hydroxylated or glucuronidated forms of the parent compound, which are common in drug metabolism. mdpi.com

Table 2: Typical Validation Parameters for a Bioanalytical LC-MS/MS Method

| Parameter | Description | Typical Acceptance Criteria | Reference |

|---|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 | nih.govnih.gov |

| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of nominal (±20% at LLOQ) | farmaciajournal.com |

| Precision | The closeness of agreement among a series of measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | farmaciajournal.com |

| LLOQ | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio > 10 | researchgate.net |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible | farmaciajournal.com |

GC-MS for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a definitive method for identifying and quantifying volatile and semi-volatile compounds. nih.gov

In the context of this compound research, GC-MS would be applied to the analysis of its volatile derivatives, similar to the standalone GC method described earlier. The key advantage of GC-MS is its ability to provide structural information from the mass spectrum of each separated component. researchgate.net The fragmentation pattern generated by electron impact (EI) ionization is highly reproducible and acts as a chemical "fingerprint." By comparing this pattern to extensive spectral libraries (e.g., NIST), unknown volatile impurities or degradation products can be confidently identified. nih.gov This is crucial for characterizing reference standards and understanding potential degradation pathways.

Spectroscopic Methods for Non-Destructive Analysis and Real-Time Monitoring in Research

Spectroscopic techniques are indispensable in the study of this compound, offering non-destructive methods for structural elucidation, purity assessment, and the real-time monitoring of its synthesis and reactions. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the molecular structure and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of this compound by providing information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for this compound is not widely published, predicted NMR data, based on computational models, offers valuable insights into its spectral characteristics.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound reveals distinct signals corresponding to the protons of the piperidine ring, the 3-hydroxyphenyl group, and the carboxamide linkage. The chemical shifts are influenced by the electron-donating and -withdrawing effects of the neighboring functional groups.

The protons on the piperidine ring typically appear as a series of multiplets in the upfield region of the spectrum. The protons alpha to the nitrogen atom (C2-H and C6-H) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen and the adjacent carbonyl group, placing their signals at approximately 3.5-3.7 ppm. The remaining piperidine protons (C3-H, C4-H, C5-H) would likely produce a complex set of overlapping multiplets between 1.5 and 1.8 ppm.

The aromatic protons of the 3-hydroxyphenyl group are expected in the downfield region, typically between 6.7 and 7.2 ppm. The proton ortho to the hydroxyl group (C2'-H) would likely appear as a triplet around 6.7 ppm, while the proton para to the hydroxyl group (C6'-H) would also be a triplet in a similar region. The proton between the two substituents (C4'-H) would likely be a triplet at a slightly more downfield position, around 7.1 ppm. The proton adjacent to the carboxamide linkage (C5'-H) is also expected in this region.

The amide proton (N-H) is anticipated to appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is typically found in the region of 8.0-9.0 ppm. The hydroxyl proton (O-H) also gives a broad singlet, which can appear over a wide range, often between 5.0 and 8.0 ppm, and its signal may be broadened or exchange with solvent protons.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| Piperidine C2-H, C6-H | 3.65 | Multiplet |

| Piperidine C3-H, C4-H, C5-H | 1.5 - 1.8 | Multiplet |

| Aromatic C2'-H, C6'-H | 6.7 - 6.8 | Multiplet |

| Aromatic C4'-H | 7.1 - 7.2 | Triplet |

| Aromatic C5'-H | 6.9 - 7.0 | Multiplet |

| Amide N-H | 8.5 | Broad Singlet |

| Hydroxyl O-H | 5.0 - 8.0 | Broad Singlet |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum provides further structural confirmation by identifying the chemical shifts of all carbon atoms in the molecule. The carbonyl carbon of the carboxamide group is the most deshielded, with a predicted chemical shift in the range of 155-158 ppm.

The carbons of the 3-hydroxyphenyl ring are expected in the aromatic region (110-160 ppm). The carbon bearing the hydroxyl group (C3') would be the most deshielded in this group, at approximately 158 ppm. The carbon attached to the amide nitrogen (C1') is predicted around 140 ppm. The other aromatic carbons would appear between 110 and 130 ppm.

The carbons of the piperidine ring are expected in the aliphatic region. The carbons adjacent to the nitrogen (C2 and C6) are predicted to be the most deshielded of the ring carbons, appearing around 45 ppm. The other piperidine carbons (C3, C4, and C5) are expected to have chemical shifts in the range of 23-26 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 156.5 |

| Aromatic C3' (C-OH) | 157.8 |

| Aromatic C1' (C-N) | 139.7 |

| Aromatic C5' | 129.9 |

| Aromatic C4' | 118.5 |

| Aromatic C6' | 114.3 |

| Aromatic C2' | 114.1 |

| Piperidine C2, C6 | 45.2 |

| Piperidine C4 | 25.5 |

| Piperidine C3, C5 | 24.3 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

The spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the phenolic hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to produce a moderate to sharp band around 3300-3500 cm⁻¹.

A strong absorption band corresponding to the C=O stretch of the amide (Amide I band) is predicted to be prominent in the spectrum, typically appearing around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) is expected to be observed in the region of 1520-1570 cm⁻¹.

The aromatic C-H stretching vibrations of the phenyl ring would likely appear as a series of weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretching of the piperidine ring would be observed as stronger bands just below 3000 cm⁻¹. Aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ region. Finally, a strong C-O stretching band for the phenolic hydroxyl group is anticipated around 1200-1260 cm⁻¹.

Predicted FT-IR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad |

| N-H Stretch (Amide) | 3300 - 3500 | Moderate, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium to Strong |

| C=O Stretch (Amide I) | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | 1520 - 1570 | Moderate |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

Real-Time Monitoring in Research